
1-(Ethylamino)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylamino)naphthalen-2-ol is an organic compound derived from naphthalene. It features an ethylamino group attached to the naphthalene ring, specifically at the 1-position, and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-(Ethylamino)naphthalen-2-ol can be synthesized through the Betti reaction, which involves the condensation of 2-naphthol, aryl aldehydes, and ethylamine . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the sulfonation of purified naphthalene with sulfuric acid, followed by alkali fusion to obtain the naphthol derivative. This is then reacted with ethylamine under specific conditions to yield the final product .
化学反応の分析
Types of Reactions
1-(Ethylamino)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(Ethylamino)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis due to its ability to coordinate with metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(Ethylamino)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethylamino group can participate in nucleophilic attacks. These interactions enable the compound to act as a ligand in coordination chemistry and as a probe in biological systems .
類似化合物との比較
Similar Compounds
1-(Dimethylamino)naphthalen-2-ol: Similar structure but with dimethylamino group instead of ethylamino.
1-(Methylamino)naphthalen-2-ol: Contains a methylamino group instead of ethylamino.
Uniqueness
1-(Ethylamino)naphthalen-2-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and fluorescent probe sets it apart from other similar compounds .
特性
CAS番号 |
111974-12-0 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
1-(ethylamino)naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO/c1-2-13-12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8,13-14H,2H2,1H3 |
InChIキー |
WXXZORJPBJRBRL-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=CC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


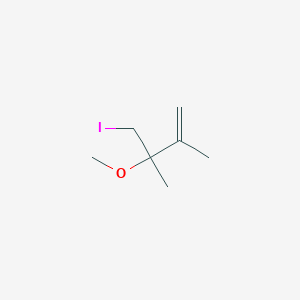
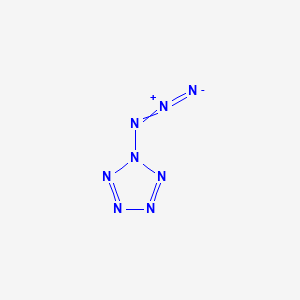
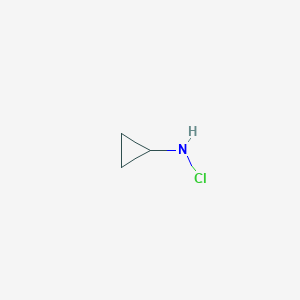
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
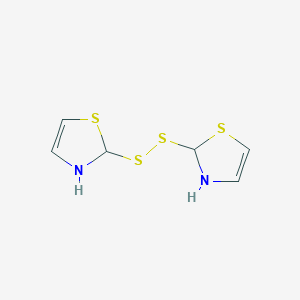

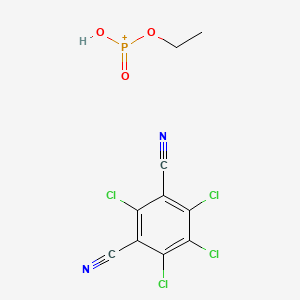

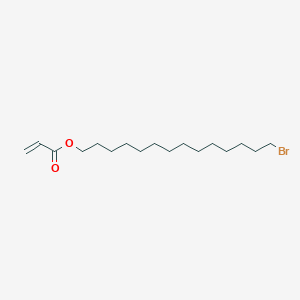
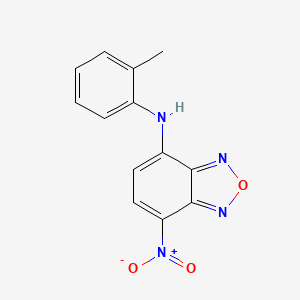
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
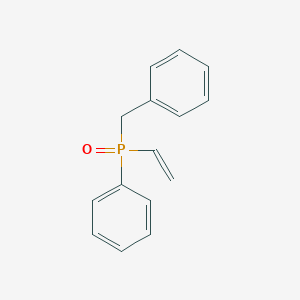
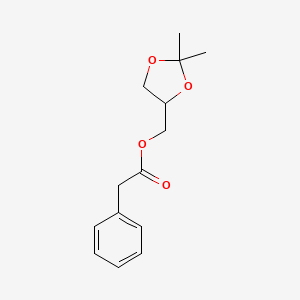
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
